4-Acetoxy-4'-phenoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4 and a molecular weight of 332.3 g/mol. It is commonly used as a UV filter in sunscreens and other personal care products. This compound is also known for its applications in the manufacturing of cosmetics and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-phenoxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :
Reactants: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-4’-phenoxybenzophenone may involve more scalable methods, such as the Kolbe-Schmitt reaction, which includes the following steps :
Reactants: Phenol and an alkali metal hydroxide (e.g., potassium hydroxide).
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-4’-phenoxybenzophenone has several scientific research applications:
Chemistry: Used as a UV filter in sunscreens and personal care products.
Biology: Studied for its potential therapeutic applications in treating skin disorders.
Medicine: Clinical trials have shown promising results for its use in dermatological treatments.
Industry: Utilized in the manufacturing of cosmetics and other personal care products to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-phenoxybenzophenone involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound interacts with molecular targets in the skin, preventing UV-induced damage and reducing the risk of skin disorders.
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble UV filter.
Benzophenone-8 (Dioxybenzone): A UV filter with similar properties.
Uniqueness
4-Acetoxy-4’-phenoxybenzophenone is unique due to its specific acetoxy and phenoxy functional groups, which enhance its UV-absorbing properties and make it particularly effective in personal care products.
Properties
IUPAC Name |
[4-(4-phenoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHYSFBAQRSCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641706 |
Source
|
Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-60-2 |
Source
|
Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.